
(2-Methyl-2H-indazol-4-YL)methanamine
Overview
Description
(2-Methyl-2H-indazol-4-YL)methanamine: is a small molecule belonging to the indazole family of compounds. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention in recent years due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2H-indazol-4-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-2H-indazol-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Chemistry: In chemistry, (2-Methyl-2H-indazol-4-YL)methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is being investigated for its therapeutic potential. It has shown activity against certain diseases and conditions, including antimicrobial and anti-inflammatory properties .
Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (2-Methyl-2H-indazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indazole: A parent compound with a similar core structure but lacking the methanamine group.
2-Methylindazole: Similar to (2-Methyl-2H-indazol-4-YL)methanamine but without the methanamine group.
4-Methylindazole: Another derivative with a methyl group at a different position on the indazole ring.
Uniqueness: this compound is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for additional interactions and modifications, making the compound more versatile in various applications .
Properties
IUPAC Name |
(2-methylindazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKAXYUHJAXWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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